molecular formula C18H27NO5 B2714540 Boc-Tyr-OtBu CAS No. 18938-60-8

Boc-Tyr-OtBu

Cat. No.: B2714540
CAS No.: 18938-60-8
M. Wt: 337.416
InChI Key: WGJGINMQCMATNP-AWEZNQCLSA-N
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Description

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester, commonly known as Boc-Tyr-OtBu, is a derivative of the amino acid tyrosine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, as a protecting group for the amino and hydroxyl groups of tyrosine. The protecting groups help prevent unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester typically involves the reaction of L-tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester has several applications in scientific research:

Mechanism of Action

The primary function of N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester is to protect the amino and hydroxyl groups of tyrosine during chemical synthesis. The Boc group and the tert-butyl ester group prevent these functional groups from participating in unwanted side reactions. The protecting groups can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(tert-Butoxy)carbonyl]-L-tyrosine tert-butyl ester is unique due to its dual protection of both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired product .

Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJGINMQCMATNP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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